Cas no 53267-01-9 (Cibenzoline)

Cibenzoline 化学的及び物理的性質
名前と識別子
-
- 2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
- Cibenzoline
- [15N]-Cibenzoline
- 4,5-dihydro-2-(2,2-diphenylcyclopropyl)-1H-imidazole
- Cibenol
- Cibenzolina
- Cibenzolinum
- Cibenzolinum [inn-latin]
- Cifenline
- Exacor
- Ro 22-7796
- UP 33-901
- MS-23702
- BDBM50151856
- DB13358
- UP 33901
- CHEBI:135083
- NCGC00162222-03
- NCGC00162222-01
- SDCCGSBI-0633743.P001
- 2-(2,2-diphenyl-cyclopropyl)-2-imidazoline
- EINECS 258-453-7
- A914616
- SCHEMBL122806
- 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1 H-imidazole
- NCGC00162222-04
- RO-22-7796
- CIFENLINE [MI]
- CHEMBL87045
- D03492
- HY-106577
- Cibenzolina [INN-Spanish]
- Ro 227796
- Z7489237QT
- Cibenzoline (INN)
- CIBENZOLINE [MART.]
- 2-(2,2-Diphenyl-cyclopropyl)-4,5-dihydro-1H-imidazole
- Q867171
- Cifenline [USAN]
- AKOS016013956
- BRD-A20742938-036-01-1
- Cibenzoline [INN]
- (+-)-2-(2,2-Diphenylcyclopropyl)-2-imidazoline
- 1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-, (+-)-
- (+/-)-2-(2,2-DIPHENYLCYCLOPROPYL)-2-IMIDAZOLINE
- MFCD00864706
- 1H-IMIDAZOLE, 2-(2,2-DIPHENYLCYCLOPROPYL)-4,5-DIHYDRO-, (+/-)-
- Cifenline; Ro 22-7796; UP 33-901
- DTXSID9022819
- Cifenline (USAN)
- CS-0026092
- 2-(2,2-diphenylcyclopropyl)-2-imidazoline
- FT-0602963
- CIBENZOLINE [WHO-DD]
- UNII-Z7489237QT
- NCGC00162222-02
- 53267-01-9
- NS00032698
- Cibenzolinum (INN-Latin)
- 1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-
- C01BG07
- CIBENZOLINE (MART.)
- DB-052284
- IPOBOOXFSRWSHL-UHFFFAOYSA-N
- Cibenzolina (INN-Spanish)
- DTXCID702819
- Cibenzoline base
-
- MDL: MFCD00864706
- インチ: 1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
- InChIKey: IPOBOOXFSRWSHL-UHFFFAOYSA-N
- ほほえんだ: C1(C2C(C3=CC=CC=C3)(C4=CC=CC=C4)C2)=NCCN1
計算された属性
- せいみつぶんしりょう: 262.14700
- どういたいしつりょう: 262.146999
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 24.4
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 石油エーテルから結晶化する
- 密度みつど: 1.17
- ゆうかいてん: 103-104°
- ふってん: 449.2°C at 760 mmHg
- フラッシュポイント: 225.5 ºC
- 屈折率: 1.655
- PSA: 24.39000
- LogP: 2.75870
Cibenzoline セキュリティ情報
- どくせい:LD100 in rats (mg/kg): 64 i.v. (Cognaco)
Cibenzoline 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Cibenzoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D554480-10mg |
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-iMidazole |
53267-01-9 | 97% | 10mg |
$1220 | 2024-05-24 | |
TRC | C535723-10mg |
Cibenzoline |
53267-01-9 | 10mg |
$ 696.00 | 2023-09-08 | ||
1PlusChem | 1P00I9Z0-100mg |
1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |
53267-01-9 | 99% | 100mg |
$3722.00 | 2024-04-30 | |
eNovation Chemicals LLC | D554480-10mg |
2-(2,2-Diphenylcyclopropyl)-4,5-dihydro-1H-iMidazole |
53267-01-9 | 97% | 10mg |
$1220 | 2025-02-19 | |
1PlusChem | 1P00I9Z0-50mg |
1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |
53267-01-9 | 99% | 50mg |
$2497.00 | 2024-04-30 | |
A2B Chem LLC | AI51932-5mg |
Cibenzoline |
53267-01-9 | 99% | 5mg |
$360.00 | 2023-12-30 | |
1PlusChem | 1P00I9Z0-25mg |
1H-Imidazole, 2-(2,2-diphenylcyclopropyl)-4,5-dihydro- |
53267-01-9 | 99% | 25mg |
$1685.00 | 2024-04-30 | |
TRC | C535723-1mg |
Cibenzoline |
53267-01-9 | 1mg |
$ 98.00 | 2023-09-08 | ||
TRC | C535723-5mg |
Cibenzoline |
53267-01-9 | 5mg |
$ 374.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-268718-10 mg |
Cibenzoline, |
53267-01-9 | ≥95% | 10mg |
¥1,504.00 | 2023-07-10 |
Cibenzolineに関する追加情報
Cibenzoline (CAS No. 53267-01-9): A Comprehensive Overview of Its Chemical Profile and Therapeutic Applications
Cibenzoline, identified by the chemical identifier CAS No. 53267-01-9, is a well-established antiarrhythmic agent with a unique mechanism of action in cardiovascular pharmacology. This compound belongs to the class of drugs known as sodium channel blockers, specifically classified under the Vaughan Williams classification system as a Class Ia agent. Its chemical structure features a quinolone core with substituents that confer its electrophysiological properties. Recent studies have highlighted its potential beyond traditional antiarrhythmic use, including investigations into its role in modulating ion channel activity in pathological conditions such as atrial fibrillation and ventricular arrhythmias.
Chemically, Cibenzoline (molecular formula C₁₇H₁₅NO₂S) exhibits a molecular weight of 301.38 g/mol and demonstrates solubility characteristics that align with its pharmacokinetic profile. The compound's structural features, including its sulfonamide moiety and aromatic ring system, contribute to its interaction with voltage-gated sodium channels (Naᵥ1.x subtypes). These interactions are critical for its therapeutic effects, as they prolong the action potential duration and reduce automaticity in cardiac tissue. Notably, recent research has explored the compound's binding affinity to specific isoforms of these channels, offering insights into potential subtype-selective applications.
The pharmacological activity of Cibenzoline extends beyond sodium channel modulation. Emerging evidence from 2023 studies suggests that it may influence potassium channels (particularly hERG channels) and calcium signaling pathways in cardiomyocytes. This multifaceted mechanism explains its efficacy in managing both supraventricular and ventricular arrhythmias while also raising questions about its safety profile in patients with compromised renal function or electrolyte imbalances. Researchers have emphasized the need for personalized dosing strategies based on genetic polymorphisms affecting drug metabolism.
Historically, CAS No. 53267-01-9 was developed as an alternative to quinidine for treating paroxysmal supraventricular tachycardia (PSVT). Clinical trials conducted during the late 1980s demonstrated its ability to terminate reentrant arrhythmias through direct effects on atrioventricular node conduction time. Modern retrospective analyses have validated these findings while identifying new indications such as postoperative arrhythmia prevention in cardiac surgery patients. However, contemporary guidelines emphasize strict monitoring due to potential proarrhythmic risks associated with excessive dosing.
Recent advancements in computational modeling have provided deeper insights into the molecular dynamics of Cibenzoline. Molecular docking simulations published in *Journal of Medicinal Chemistry* (2024) revealed detailed interactions between the drug's sulfonamide group and specific amino acid residues within the sodium channel pore region. These findings correlate with experimental data showing enhanced efficacy at lower concentrations compared to older antiarrhythmics like procainamide or disopyramide.
In terms of formulation development, pharmaceutical companies continue exploring novel delivery systems for CAS No. 53267-01-9. A 2024 study evaluated transdermal patch technology as a means to achieve steady-state plasma concentrations while minimizing gastrointestinal side effects commonly associated with oral administration. This approach could significantly improve patient compliance for long-term arrhythmia management protocols.
From a regulatory perspective, ongoing research focuses on optimizing therapeutic indices through pharmacogenomic profiling. Studies presented at the American Heart Association Scientific Sessions (2024) demonstrated that CYP450 enzyme polymorphisms significantly affect interindividual variability in drug response and adverse event rates among patients receiving Cibenzoline-based therapy. These findings support the integration of genetic testing into clinical decision-making processes for antiarrhythmic drug selection.
The global market for compounds like CAS No. 53267-01-9 remains dynamic due to evolving treatment paradigms in cardiology. While newer agents such as dronedarone have gained popularity, recent meta-analyses suggest that well-managed use of established drugs like Cibenzoline still holds value in specific clinical scenarios where cost-effectiveness and availability are critical factors.
In conclusion, Cibenzoline continues to be an important molecule in cardiovascular medicine despite being one of the older antiarrhythmic agents available today. Its well-characterized mechanism combined with emerging research into targeted delivery systems and personalized medicine approaches ensures its relevance in modern therapeutic strategies for managing complex cardiac rhythm disorders.
53267-01-9 (Cibenzoline) 関連製品
- 70-58-6(5-fluoropyridine-3-carboxamide)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 4945-48-6(Piperidine, 1-butyl-)
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)
